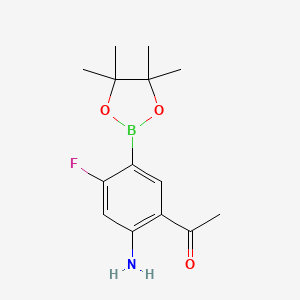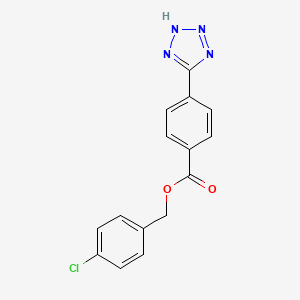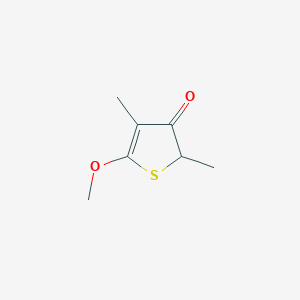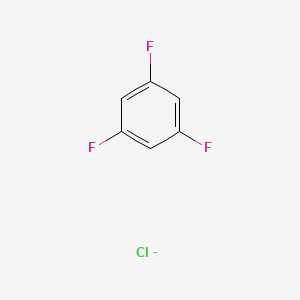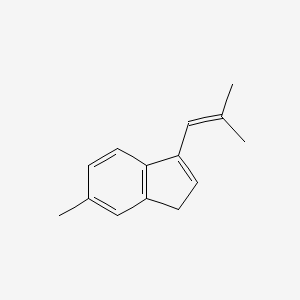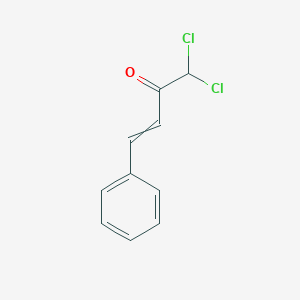
1,1-Dichloro-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H8Cl2O It is a chlorinated derivative of 4-phenylbut-3-en-2-one and is known for its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-phenylbut-3-en-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 4-phenylbut-3-en-2-one or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in anhydrous conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutenones, while reduction reactions typically produce phenylbutenones or phenylbutanones.
Aplicaciones Científicas De Investigación
1,1-Dichloro-4-phenylbut-3-en-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-dichloro-4-phenylbut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The presence of the dichloro group makes the compound highly reactive towards nucleophilic substitution reactions. The phenyl group provides stability and influences the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
1,1-Dichloro-4-phenylbut-3-en-2-one can be compared with other similar compounds such as:
4-Phenylbut-3-en-2-one: Lacks the dichloro substitution, making it less reactive in nucleophilic substitution reactions.
1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Contains trifluoromethyl groups instead of chlorine, leading to different reactivity and applications.
1,1-Dibromo-4-phenylbut-3-en-2-one: Similar structure but with bromine atoms, which can affect the compound’s reactivity and selectivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the dichloro group, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
655238-55-4 |
|---|---|
Fórmula molecular |
C10H8Cl2O |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
1,1-dichloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H |
Clave InChI |
BVIVIPTXJZESJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


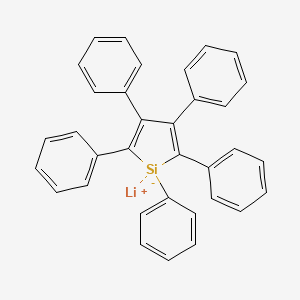

![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)

![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
